3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .Scientific Research Applications
Synthesis and Characterization
A series of pyrido[2,3-d]pyrimidine derivatives, including compounds with varied substitutions, have been synthesized and characterized. These compounds were prepared through different synthetic routes, involving reactions with amino components or through cyclization processes. Characterization was carried out using techniques such as IR, NMR, and elemental analysis, indicating the successful synthesis of these derivatives (Rauf et al., 2010), (Ashraf et al., 2019).
Biological Activities
The synthesized pyrido[2,3-d]pyrimidine derivatives have been explored for various biological activities. For instance, some derivatives have shown significant urease inhibition, suggesting potential applications in addressing conditions associated with urease activity (Rauf et al., 2010). Additionally, other derivatives exhibited herbicidal activities, indicating their potential use in agricultural applications (Huazheng, 2013).
Chemical Properties and Applications
The chemical properties of pyrido[2,3-d]pyrimidine derivatives, including their electronic structures and reactivity, have been studied using computational methods and spectral analysis. This research has contributed to a better understanding of the molecular characteristics that influence their biological activities and potential as pharmaceutical agents (Ashraf et al., 2019).
Antitumor and Herbicidal Activities
Some pyrido[2,3-d]pyrimidine derivatives have demonstrated antitumor activities, offering insights into their potential therapeutic applications. The modifications in the pyrido[2,3-d]pyrimidine scaffold have been shown to influence their activity against various cancer cell lines, suggesting a promising area for the development of new anticancer agents (Raić-Malić et al., 2000). Similarly, the herbicidal activity of certain derivatives highlights their potential utility in developing new agrochemicals (Huazheng, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit the above-mentioned targets, thereby disrupting their signaling pathways .
Biochemical Pathways
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to disrupt various signaling pathways associated with the above-mentioned targets .
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Future Directions
The future directions of research on pyrido[2,3-d]pyrimidines are likely to focus on designing new selective, effective, and safe anticancer agents . This includes further exploration of the structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various cancer targets .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-methylbenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS No. |
902963-16-0 |
Molecular Formula |
C22H18FN3O2 |
Molecular Weight |
375.403 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |
InChI Key |
YDPRQHHMTDRQAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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